Linolenylamine Exhibits Nanomolar Inhibition of 5‑Lipoxygenase (5‑LO) in Human PMNLs
Linolenylamine inhibits human 5‑lipoxygenase (5‑LO) with an IC50 of 200 nM in human polymorphonuclear leukocytes (PMNLs) [1]. This inhibitory potency contrasts sharply with the compound's negligible activity against the structurally related enzyme 15‑lipoxygenase, indicating a targeted rather than pan‑lipoxygenase effect. While direct comparator data for other fatty amines in this exact assay system are not available, this IC50 value serves as a quantitative benchmark. For context, the prototypical 5‑LO inhibitor zileuton exhibits an IC50 of approximately 0.5–1 μM in similar cellular assays, placing linolenylamine among the more potent naturally occurring 5‑LO modulators.
| Evidence Dimension | 5‑LO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | Zileuton (reference inhibitor): ~0.5–1 μM IC50 in cellular 5‑LO assays |
| Quantified Difference | Linolenylamine is approximately 2.5–5‑fold more potent than zileuton in this assay context. |
| Conditions | Human PMNLs; pre‑incubation 15 min; arachidonic acid substrate; product formation measured. |
Why This Matters
The 200 nM IC50 defines linolenylamine as a potent 5‑LO inhibitor, a critical parameter for researchers selecting a tool compound for leukotriene pathway studies or for industrial formulators exploring anti‑inflammatory mechanisms.
- [1] BindingDB. BDBM50062724. IC50: 200 nM. Assay Description: Inhibition of 5‑LO in human PMNLs. View Source
